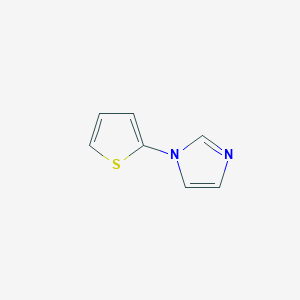

1-(Thiophen-2-yl)-1H-imidazole

Descripción

Significance of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds represent a diverse and vital class of organic molecules that are integral to the fields of chemistry, biology, and materials science. Their structures can range from simple five- or six-membered rings to complex polycyclic systems. The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts distinct physical and chemical properties that differ significantly from their carbocyclic counterparts. ijarsct.co.in This structural and functional diversity makes them indispensable in the development of pharmaceuticals, agrochemicals, and functional materials. ijpsr.com Many natural products, including alkaloids like morphine and vinblastine, and antibiotics such as penicillin, feature heterocyclic cores, underscoring their biological relevance. ijarsct.co.inijpsr.com In medicinal chemistry, heterocyclic scaffolds are frequently employed to design molecules that can interact with biological targets like enzymes and receptors with high specificity. ijnrd.orglongdom.org Furthermore, their applications extend to materials science, where they are used in the creation of conducting polymers, organic semiconductors, and dyes.

Overview of Imidazole Chemistry and its Architectural Importance

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms in a 1,3-arrangement. ajrconline.orgresearchgate.net This unique architecture confers upon it a combination of valuable chemical properties. Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base. jchemrev.comhumanjournals.com The nitrogen at position 1 is slightly acidic, while the nitrogen at position 3 is basic. humanjournals.com This dual nature, along with its aromaticity and polarity, allows the imidazole ring to participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. ajrconline.orgijierm.co.in

Architecturally, the imidazole nucleus is a crucial building block in a vast number of biologically active molecules. ajrconline.orgmdpi.com It is a key component of the essential amino acid histidine, which plays a critical role in the structure and function of many proteins and enzymes. ijarsct.co.inresearchgate.net The imidazole moiety is also found in purines, fundamental components of nucleic acids. ajrconline.org In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. ajrconline.orgmdpi.com Consequently, numerous drugs across various therapeutic areas, including antifungal, anticancer, and antihypertensive agents, incorporate the imidazole ring. researchgate.netjchemrev.commdpi.com Its versatility also extends to coordination chemistry, where it serves as a ligand in the formation of metal complexes used in catalysis. ijierm.co.in

Exploration of Thiophene Scaffolds in Organic Synthesis

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a staple in organic synthesis. ijarsct.co.inespublisher.com Its chemistry is well-established, and its aromatic nature allows for facile substitution at various positions on the ring. uclm.es Thiophene and its derivatives are recognized for their significant pharmacological activities and are used as intermediates in the synthesis of dyes and pharmaceuticals. espublisher.comespublisher.com

The thiophene nucleus is a versatile scaffold that can be readily modified to tune the electronic and steric properties of a molecule. uclm.es This has led to its widespread use in the development of materials with interesting optical and electronic properties, such as organic photovoltaics, dye-sensitized solar cells, and organic field-effect transistors. espublisher.comuclm.esmdpi.com In medicinal chemistry, the incorporation of a thiophene ring can influence a molecule's metabolic stability and bioavailability. The ability to create complex thiophene-containing structures with precision has been a significant focus of organic synthesis, leading to the discovery of novel compounds with diverse applications. espublisher.com

Interdisciplinary Relevance of N-Substituted Imidazole-Thiophene Conjugates, with specific reference to the 1-(Thiophen-2-yl)-1H-imidazole motif

The conjugation of imidazole and thiophene rings to form N-substituted imidazole-thiophene heterocycles, such as This compound , creates molecules with a unique combination of the properties of both parent heterocycles. These conjugates have garnered interest across various scientific disciplines due to their potential applications. The direct linkage between a nitrogen atom of the imidazole ring and a carbon atom of the thiophene ring creates a distinct electronic and steric environment.

The This compound motif, in particular, has been explored in different chemical contexts. For instance, the thermolysis of 1-(thiophen-2-yl)-1H-tetrazoles has been investigated as a route to access thiophene-fused imidazoles. grafiati.com This highlights the synthetic utility of such linkages in creating more complex heterocyclic systems. Furthermore, derivatives containing the imidazole-thiophene core have been studied for their potential biological activities, including as antiparasitic agents against Toxoplasma gondii. jchemrev.com The combination of the electron-rich thiophene ring and the versatile imidazole moiety in a single molecule offers opportunities for the design of novel functional materials and therapeutic agents. The study of these conjugates is an active area of research, with investigations into their synthesis, properties, and applications continuing to expand. The cross-linking of polymers with thiophene and imidazole functionalities has also been explored, demonstrating the potential of these heterocycles in materials science. mdpi.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆N₂S |

| Molecular Weight | 150.20 g/mol |

| Appearance | Not specified in provided search results |

| Melting Point | Not specified in provided search results |

| Boiling Point | Not specified in provided search results |

| Solubility | Not specified in provided search results |

| CAS Number | 45753-18-2 (for 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole) |

Spectroscopic Data for a Related Compound: 1-Phenyl-4-(thiophen-2-yl)-1H-imidazole-2-thiol

While specific spectroscopic data for this compound was not found, data for a structurally related compound, 1-Phenyl-4-(thiophen-2-yl)-1H-imidazole-2-thiol , is available. chemscene.com This can provide some insight into the types of signals that might be expected.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂S₂ |

| Molecular Weight | 258.36 g/mol |

| Topological Polar Surface Area (TPSA) | 17.82 Ų |

| logP | 3.8895 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Source: chemscene.com

Propiedades

Número CAS |

85326-66-5 |

|---|---|

Fórmula molecular |

C7H6N2S |

Peso molecular |

150.20 g/mol |

Nombre IUPAC |

1-thiophen-2-ylimidazole |

InChI |

InChI=1S/C7H6N2S/c1-2-7(10-5-1)9-4-3-8-6-9/h1-6H |

Clave InChI |

DOOBZXAXOJNMMN-UHFFFAOYSA-N |

SMILES canónico |

C1=CSC(=C1)N2C=CN=C2 |

Origen del producto |

United States |

Q & A

Q. What are the common synthetic routes for 1-(Thiophen-2-yl)-1H-imidazole, and how do reaction conditions affect yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or copper-catalyzed coupling. For example, a halo-thiophene derivative (e.g., 2-bromo-1-(thiophen-2-yl)ethanone) reacts with imidazole in DMF under argon, using K₂CO₃ as a base and CuI as a catalyst at 120°C for 24 hours, yielding ~60% . Lower yields (e.g., 5% in ) may arise from steric hindrance or competing side reactions. Purification via column chromatography (silica gel, pentane-EtOAc) is critical to isolate the product .

Q. What spectroscopic techniques confirm the structure of this compound, and what key features distinguish it?

- Methodological Answer :

- IR Spectroscopy : Peaks at ~3115 cm⁻¹ (N-H stretch) and 1658 cm⁻¹ (C=N/C=C) confirm the imidazole-thiophene backbone .

- ¹H NMR : Signals at δ 7.74 ppm (imidazole C-H) and δ 7.13–6.98 ppm (thiophene protons) are diagnostic .

- ¹³C NMR : Aromatic carbons appear at δ 139.3 (imidazole C2) and δ 126.7–120.6 ppm (thiophene carbons) .

Advanced Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound for drug design?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy in predicting ionization potentials and electron affinities . Basis sets like 6-31G* model π-π interactions between thiophene and imidazole rings. DFT-derived HOMO-LUMO gaps (e.g., ~4.5 eV) guide reactivity predictions in medicinal chemistry .

Q. How do crystallographic software tools resolve contradictions in imidazole derivative structures?

- Methodological Answer : SHELX programs refine X-ray data by iteratively adjusting atomic coordinates and thermal parameters. For example, SHELXL resolves disorder in thiophene rings via PART instructions and restraints on bond lengths . Twinning or high thermal motion may require data truncation (e.g., I/σ(I) > 2) to improve R-factors below 5% .

Q. What QSAR strategies predict the bioactivity of this compound analogs?

- Methodological Answer : CoMSIA models using steric, electrostatic, and hydrophobic fields correlate ED₅₀ values (e.g., MES test data) with substituent effects. Training sets (n=34) validate predictive power (q² > 0.6), while test sets (n=10) ensure robustness . Thiophene π-stacking and imidazole hydrogen bonding are key descriptors .

Q. How are regioselective cross-coupling reactions optimized for late-stage diversification?

- Methodological Answer : Pd catalysts (e.g., Pd(PPh₃)₄) with aryl halides selectively functionalize the imidazole C5 position. For example, coupling with 4-bromobenzaldehyde under Suzuki conditions (Na₂CO₃, dioxane, 80°C) achieves 59% yield . Ligand screening (e.g., XPhos) minimizes by-products in thiophene-acetyl derivatives .

Q. What methodologies identify and mitigate synthesis impurities in this compound?

Q. How does molecular docking elucidate target interactions of this compound derivatives?

- Methodological Answer : Autodock Vina or Schrödinger Suite docks compounds into protein active sites (e.g., indoleamine 2,3-dioxygenase). Pose validation via RMSD < 2 Å and ΔG < -8 kcal/mol confirms binding. For example, thiophene sulfur forms van der Waals contacts with hydrophobic pockets, while imidazole N-H hydrogen bonds to catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.